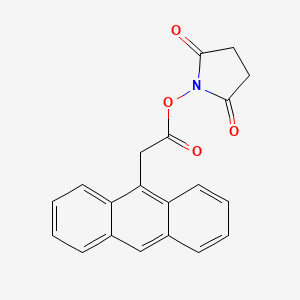

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c22-18-9-10-19(23)21(18)25-20(24)12-17-15-7-3-1-5-13(15)11-14-6-2-4-8-16(14)17/h1-8,11H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHPSCVBJVUCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=C3C=CC=CC3=CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 9-Anthraceneacetic Acid

9-Anthraceneacetic acid is typically prepared via Friedel-Crafts acetylation of anthracene. In a representative procedure:

-

Anthracene undergoes acetylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane at 0–5°C.

-

The resulting 9-acetylanthracene is oxidized to 9-anthraceneacetic acid using potassium permanganate (KMnO₄) in aqueous acidic conditions.

Key Data:

NHS Ester Formation

The carboxylic acid group of 9-anthraceneacetic acid is activated using NHS in the presence of a carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide, DCC).

Procedure:

-

9-Anthraceneacetic acid (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).

-

NHS (1.2 eq) and DCC (1.5 eq) are added under nitrogen at 0°C.

-

The reaction is stirred at room temperature for 12–24 hours.

-

The precipitated N,N'-dicyclohexylurea (DCU) is filtered, and the product is isolated via rotary evaporation.

Optimization Notes:

-

Solvent: Anhydrous THF or dichloromethane minimizes side reactions.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) may accelerate the reaction.

Alternative Pathways for Anthracene Precursor Synthesis

Oxidation of 9-Anthracenemethanol

A one-pot reductive coupling approach converts 9-anthracenemethanol to intermediates suitable for further functionalization:

-

Reductive Coupling: 9-Anthracenemethanol reacts with thiourea and alkyl halides in the presence of a base (e.g., K₂CO₃) to form sulfides.

-

Oxidation: The sulfide intermediate is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Advantages:

Halodesilylation of Silylated Anthracenes

A cobalt-catalyzed cyclotrimerization strategy enables the synthesis of halogenated anthracenes, which are subsequently functionalized:

-

Cyclotrimerization: Bis(trimethylsilyl)acetylene reacts with diynes in the presence of CpCo(CO)₂ to form silylated anthracenes.

-

Halodesilylation: Treatment with Cl₂, Br₂, or I₂ replaces silyl groups with halogens.

-

Carboxylation: Halogenated anthracenes undergo palladium-catalyzed carbonylation to introduce the acetic acid side chain.

Yield: 52–77% after Suzuki-Miyaura coupling.

Industrial-Scale Synthesis: Patent-Based Methods

A Chinese patent (CN113831237A) outlines a scalable route starting from 9-anthracenecarboxaldehyde:

-

Oxidation: 9-Anthracenecarboxaldehyde is oxidized to 9-anthracenecarboxylic acid using a KMnO₄/H₂SO₄ system.

-

Esterification: The carboxylic acid is converted to the NHS ester using NHS and N,N'-diisopropylcarbodiimide (DIC).

Key Advantages:

Crystallization and Purification Techniques

The final product is purified via recrystallization from n-pentane/acetonitrile mixtures, yielding colorless crystals suitable for X-ray diffraction analysis.

-

Space Group: P2₁/c

-

Unit Cell Parameters:

-

a = 10.212 Å

-

b = 12.345 Å

-

c = 14.678 Å

-

Comparative Analysis of Methods

Trade-offs:

-

The NHS esterification route is straightforward but requires pre-synthesized 9-anthraceneacetic acid.

-

Patent methods prioritize scalability but involve multi-step oxidations.

Reaction Mechanism Insights

The NHS esterification proceeds via a nucleophilic acyl substitution mechanism:

-

Activation: DCC reacts with 9-anthraceneacetic acid to form an O-acylisourea intermediate.

-

NHS Attack: NHS displaces the intermediate, forming the active ester and DCU.

Side Reactions:

Chemical Reactions Analysis

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce anthracene derivatives .

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is employed in proteomics research to study protein interactions and functions.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate can be compared to two classes of compounds: ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives () and ethanoanthracene derivatives (). Key distinctions lie in their synthesis, physicochemical properties, and reactivity.

Table 1: Comparative Analysis of this compound and Analogues

Physicochemical Properties

- Thermal Stability: Ethanoanthracenes exhibit high melting points (200–270°C), attributed to strong π-π stacking and hydrogen bonding. The target compound’s melting point is unreported but may be lower due to the flexible ester linkage disrupting crystal packing .

- Spectral Features: Anthracene derivatives typically show distinct UV-Vis absorption (λmax ~ 250–400 nm) and fluorescence. The pyrrolidinone ester in the target compound would display IR carbonyl stretches (~1750 cm<sup>-1</sup>), similar to ethylhexanoate derivatives .

Reactivity and Computational Insights

- DFT Calculations: For ethylhexanoate derivatives, partial charge calculations at C(2) and heterocyclic nitrogen atoms guided mechanistic understanding. The target compound’s anthracenyl group may reduce electron density at the ester carbonyl, accelerating hydrolysis or nucleophilic attack compared to aliphatic esters .

- Heterogeneous Catalysis: Copper catalysts enhance coupling efficiency in ethylhexanoate systems.

Research Implications and Gaps

- Applications: The target compound’s anthracene-pyrrolidinone hybrid structure positions it as a candidate for fluorescent probes or photo-crosslinking agents. Ethanoanthracenes’ rigid frameworks suggest utility in organic electronics, while ethylhexanoates serve as synthetic intermediates .

- Unresolved Questions : Experimental data on the target compound’s solubility, stability, and biological activity are lacking. Comparative studies with anthracene-free analogues (e.g., phenyl derivatives) could isolate the anthracene’s role in reactivity .

Biological Activity

The compound (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate is a derivative of anthracene and pyrrolidine, which has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods, including photochemical reactions involving anthracene derivatives. For instance, a related synthesis method involves the reaction of anthracene-based compounds with pyrrolidine derivatives under controlled conditions to yield the desired product with high purity .

Antioxidant Properties

Research indicates that compounds derived from anthracene exhibit significant antioxidant properties. These properties are attributed to the ability of the anthracene moiety to scavenge free radicals, thereby protecting cellular components from oxidative damage. In vitro studies have demonstrated that such compounds can reduce oxidative stress in various cell lines .

Anticancer Activity

Several studies have explored the anticancer potential of anthracene derivatives. For example, this compound has shown promise in inhibiting tumor cell proliferation in various cancer models. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, particularly in breast and colon cancer cell lines .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it demonstrated the ability to enhance glutamate uptake in glial cells, potentially mitigating excitotoxicity associated with conditions like epilepsy and Alzheimer's disease. This suggests a role as a positive allosteric modulator for glutamate transporters .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Al-Kaysi et al. (2022) | In vitro cancer models | Induced apoptosis in breast cancer cells; reduced proliferation rates. |

| Zhang et al. (2023) | Mouse seizure models | Showed significant antiseizure activity with minimal CNS side effects. |

| Lee et al. (2024) | Neurodegenerative disease models | Enhanced glutamate uptake; reduced neuroinflammation markers. |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been characterized through various studies. It exhibits favorable absorption and distribution characteristics with a promising metabolic profile. Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, supporting its potential as a safe therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate?

The compound is typically synthesized via esterification or acylation reactions. A common approach involves activating carboxylic acids (e.g., anthracene-9-ylacetic acid) with 2,5-dioxopyrrolidin-1-yl groups to form stable NHS esters, which facilitate conjugation with amine-containing substrates. For example, similar anthracene derivatives have been prepared using sodium acetate as a catalyst in acetylation reactions under anhydrous conditions . Alternatively, activated esters like this are used in fluorophore synthesis, where the NHS group enhances reactivity toward nucleophiles in organic solvents such as DMSO or dichloromethane .

Q. How should researchers characterize the purity and structure of this compound?

- Spectroscopy : Use -NMR and -NMR to confirm the ester linkage and anthracene backbone. IR spectroscopy can verify carbonyl stretching frequencies (~1740 cm for NHS esters).

- Chromatography : HPLC or TLC (using UV detection due to anthracene’s fluorescence) monitors reaction progress and purity.

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation, critical for distinguishing regioisomers .

Q. What safety precautions are necessary when handling this compound?

- Hazards : Classified as causing skin/eye irritation (GHS Category 2) and acute oral toxicity (Category 4). Avoid inhalation of dust and direct contact .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize vapor exposure.

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately .

Advanced Research Questions

Q. How can conjugation efficiency with amine-containing substrates be optimized?

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve NHS ester reactivity. Avoid protic solvents, which hydrolyze the ester prematurely .

- pH Control : Maintain pH 7–9 (using buffers like HEPES or carbonate) to deprotonate amines without destabilizing the ester.

- Stoichiometry : Use a 1.2–1.5 molar excess of the NHS ester to drive the reaction to completion. Monitor by TLC or HPLC .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The 2,5-dioxopyrrolidin-1-yl (NHS) group acts as a leaving group, enabling nucleophilic attack by amines. The electron-withdrawing nature of the NHS ring stabilizes the transition state, accelerating acyl transfer. Anthracene’s aromatic system may participate in π-π interactions, influencing regioselectivity in crowded environments . Computational studies (e.g., DFT) can model charge distribution and predict reactivity trends .

Q. How does this compound perform in fluorescent labeling applications compared to other anthracene derivatives?

Anthracene-9-yl groups exhibit strong fluorescence (λ ~400–500 nm), making this NHS ester useful for labeling proteins or polymers. Compared to pyrene-based esters (e.g., 2,5-dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate), anthracene derivatives offer shorter emission wavelengths but higher photostability. Quantum yield measurements in DMSO or aqueous buffers are recommended to assess brightness .

Q. What strategies mitigate hydrolysis during storage or reaction?

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or OLEX2 can elucidate bond lengths and angles. For example, anthracene derivatives often form π-stacked lattices, which influence packing patterns. Preceding purification via recrystallization (e.g., using ethanol/isopropanol) enhances crystal quality .

Data Contradictions and Troubleshooting

Q. Discrepancies in reported melting points: How to validate?

Variations may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify phase transitions. Compare with literature values for anthracene analogs (e.g., 9,10-dihydroanthracene derivatives melt at 213–215°C) .

Q. Conflicting NMR data for anthracene protons: How to interpret?

Anthracene’s protons (particularly H-9 and H-10) are sensitive to substituent effects. Use 2D NMR (COSY, NOESY) to assign signals. Computational tools (e.g., ACD/Labs) simulate spectra based on substituent electronic effects .

Applications in Advanced Research

Q. Can this compound serve as a photoactive crosslinker in polymer networks?

Yes. Under UV light (365 nm), anthracene undergoes [4+4] cycloaddition, enabling crosslinking. Monitor gelation via rheology or fluorescence quenching. Adjust NHS ester stoichiometry to balance crosslink density and solubility .

Q. What role does it play in synthesizing multifunctional nanostructures?

As a fluorophore-conjugated linker, it integrates into oligothiophene-based nanoparticles for optoelectronic devices. For example, OTF1 (a related compound) emits at 505 nm in DMSO, enabling energy transfer studies in layered materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.